1,3-Bis(4-chlorophenyl)urea
Overview
Description
Synthesis Analysis
The synthesis of 1,3-Bis(4-chlorophenyl)urea involves the hydrolysis of p-chlorophenyl isocyanate in acetone, followed by the addition of water with constant stirring. The reaction mixture is then maintained at reflux temperature for 1 hour. After completion, the mixture is filtered, and the product is washed with acetone and dried to yield white crystals with a 93% yield. This process represents a new technology for the compound's synthesis (Zhu Hui, 2007).
Molecular Structure Analysis
Hydrogen bonding plays a crucial role in the assembly of supramolecular structures of 1,3-Bis ureas. Studies have shown that 1,3-bis urea compounds, such as 1,3-bis(m-cyanophenyl)urea, exhibit a diverse array of solid forms, including polymorphs and cocrystals, due to the disruption of typical 1-dimensional H-bonding by other H-bond acceptors (C. Capacci-Daniel et al., 2015).
Chemical Reactions and Properties
1,3-Bis(4-chlorophenyl)urea interacts through hydrogen bonding with various oxoanions in solution, forming complexes of varying stability. The F- ion induces urea deprotonation upon addition of a second equivalent, demonstrating the nature of urea-fluoride interaction as both incipient and definitive proton transfer (M. Boiocchi et al., 2004).
Physical Properties Analysis
The physical properties of 1,3-Bis(4-chlorophenyl)urea derivatives have been extensively studied. For example, crystals of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one, a related compound, were grown by slow evaporation technique, and their structure was analyzed using X-ray diffraction. These studies provide insights into the compound's molecular arrangement and potential for nonlinear optical applications (Vincent Crasta et al., 2005).
Chemical Properties Analysis
1,3-Bis(4-chlorophenyl)urea and its derivatives exhibit a wide range of chemical behaviors, including reaction kinetics and mechanisms. For instance, the N-chlorination of bis-(2,4,6-trichlorophenyl)-urea to N,N'-dichlorobis-(2,4,6-trichlorophenyl)-urea by hypochlorous acid follows second-order kinetics, with the reaction rate and mechanism thoroughly studied (B. C. Bag et al., 2008).
Scientific Research Applications
Synthesis of Diaryl Ureas
- Scientific Field: Chemistry
- Summary of Application: “1,3-Bis(4-chlorophenyl)urea” is used in the synthesis of diaryl ureas . Diaryl ureas play an important role in agricultural, supramolecular, and medicinal chemistry . They are used as antimalarial agents, cardiac-specific myosin activators, anaplastic lymphoma kinase inhibitors, tyrosine and Raf kinase inhibitors, soluble epoxide hydrolase inhibitors for the treatment of diabetes, hypertension, stroke, and inflammatory diseases .
- Methods of Application: The synthesis of diaryl ureas is achieved through the condensation of an amine with an isocyanate, or the coupling of amines with phosgene or a phosgene equivalent . In this case, “1,3-Bis(4-chlorophenyl)urea” is synthesized from arylamine and triphosgene with triethylamine as a reducing agent for the intermediate, isocyanate .
- Results or Outcomes: The procedure under mild reaction conditions was tolerant of a wide range of functional groups . The structures of the compounds were determined by NMR, MS and X-ray crystallographic analyses . The yield of “1,3-Bis(4-chlorophenyl)urea” was 86%, and its melting point was 284.3-284.7 °C .
Catalytic Hydrogenation of Urea Derivatives
- Scientific Field: Chemistry
- Summary of Application: “1,3-Bis(4-chlorophenyl)urea” can be used in the catalytic hydrogenation of urea derivatives . This process is considered one of the most feasible methods for indirect reduction functionalization of CO2 and synthesis of valuable chemicals and fuels . Among value-added products, methylamines, formamides, and methanol are highly attractive as important industrial raw materials .
- Methods of Application: The catalytic hydrogenation of urea derivatives to N-monomethylamines can be achieved by subtly tuning the amount and type of additive in the catalyst system . When the molar ratio of KOtBu/(PPh3)3RuCl2 exceeds 2.0, it is favorable for the formation of two-electron reduction products (N-formamides), while when it is below 2.0, the two-electron reduction products are further hydrogenated to six-electron reduction products (N-monomethylamines and methanol) .
- Results or Outcomes: This method has the advantages of being simple, universal, and highly efficient, and opens up a new synthesis strategy for the utilization of renewable carbon sources .
Safety And Hazards
properties
IUPAC Name |
1,3-bis(4-chlorophenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQCSLYENQIUMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153436 | |
Record name | 4,4'-Dichlorocarbanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70153436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-chlorophenyl)urea | |
CAS RN |
1219-99-4 | |
Record name | 4,4'-Dichlorocarbanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001219994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1219-99-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12979 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-Dichlorocarbanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70153436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Bis(4-chlorophenyl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-DICHLOROCARBANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51U4X0KQ6H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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